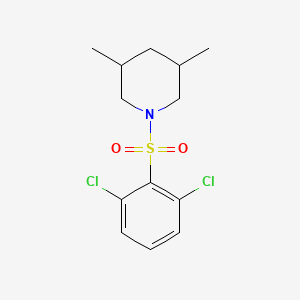

1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine

Description

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)sulfonyl-3,5-dimethylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO2S/c1-9-6-10(2)8-16(7-9)19(17,18)13-11(14)4-3-5-12(13)15/h3-5,9-10H,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYHNUDAXBVVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 3,5-dimethylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfinic acids.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It is used in studies investigating the interactions of sulfonyl-containing compounds with biological molecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target .

Comparison with Similar Compounds

Key Features :

- Piperidine Ring : The 3,5-dimethyl configuration likely influences ring conformation and intermolecular interactions.

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Selected Piperidine Derivatives

Key Differences and Implications

Sulfonyl vs. Benzyl Groups: The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the benzyl group in 1-(2-chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine. This may enhance target selectivity in biological systems .

Piperidine Substitution Patterns :

- 3,5-Dimethyl substitution (target compound) creates a symmetrical ring conformation, while 2,6-dimethyl () may induce axial/equatorial preferences affecting solubility and pharmacokinetics .

Biological Activity :

- The chlorobenzyl derivative () was explicitly synthesized for biological trials, whereas the target compound’s activity remains unreported in the provided evidence.

Biological Activity

1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine (CAS No. 612042-96-3) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with two methyl groups and a sulfonyl group attached to a dichlorobenzene moiety. Its molecular formula is , and it exhibits properties typical of sulfonyl chlorides, such as high reactivity toward nucleophiles.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic residues in proteins. The sulfonyl group can interact with amino acids such as cysteine or serine, leading to inhibition or modulation of enzyme activity. This mechanism is crucial for its potential therapeutic applications:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various biochemical pathways, which can be beneficial in treating diseases where these enzymes are overactive.

- Receptor Modulation : It may also interact with receptor sites, influencing signaling pathways within cells.

Biological Applications

This compound has several notable applications in scientific research:

- Medicinal Chemistry : This compound is explored as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its ability to modify biological molecules makes it a valuable building block for drug development.

- Biological Studies : It is utilized in studies assessing the interactions of sulfonyl-containing compounds with proteins and nucleic acids. These studies help elucidate the role of sulfonyl groups in biological systems.

Research Findings

Several studies have investigated the biological activity of this compound:

- Case Study 1 : A study demonstrated that the compound effectively inhibited a specific enzyme involved in inflammatory responses. The inhibition was dose-dependent, indicating its potential as an anti-inflammatory agent.

- Case Study 2 : In another investigation, the compound's interaction with a receptor associated with pain signaling was characterized. The results suggested that it could serve as a lead compound for developing analgesics.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other sulfonyl chloride derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Dichlorobenzenesulfonyl chloride | Similar sulfonyl group but different chlorination | Moderate enzyme inhibition |

| 2,6-Difluorobenzenesulfonyl chloride | Fluorinated analog; higher lipophilicity | Enhanced receptor binding |

| 4-Nitrobenzenesulfonyl chloride | Nitro group substitution; varied reactivity | Potential cytotoxic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.